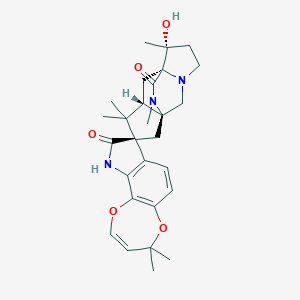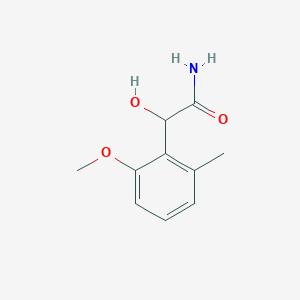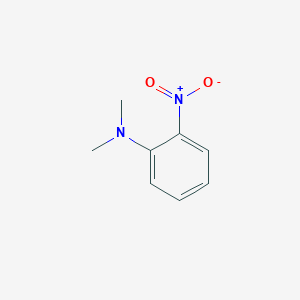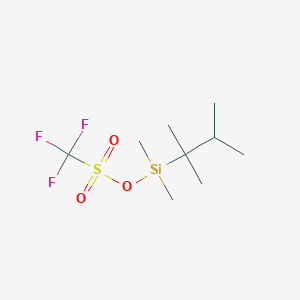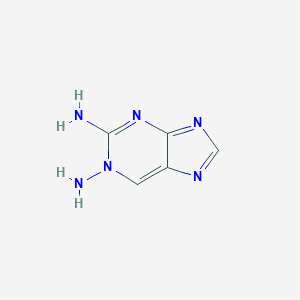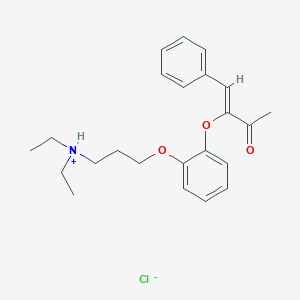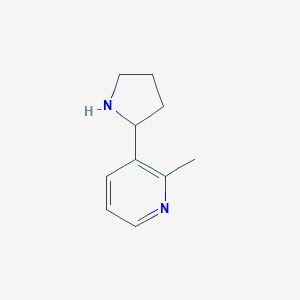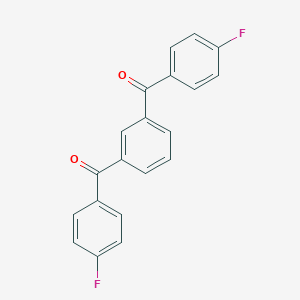
1,3-Bis(4-Fluorobenzoyl)benzol
Übersicht
Beschreibung
1,3-Bis(4-fluorobenzoyl)benzene is a synthetic aromatic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 77°C and a boiling point of 244°C. It is insoluble in water, but soluble in organic solvents. 1,3-Bis(4-fluorobenzoyl)benzene is used as a building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and polymers.
Wissenschaftliche Forschungsanwendungen
Synthese von sulfonierten Poly(Aryletherketon)en (SPAEK) Copolymeren
1,3-Bis(4-Fluorobenzoyl)benzol: wird bei der Synthese von SPAEK-Copolymeren durch aromatische nukleophile Polykondensation verwendet . Diese Copolymere sind bekannt für ihre ausgezeichnete thermische Stabilität und mechanischen Eigenschaften, wodurch sie sich für Hochleistungsanwendungen wie Brennstoffzellen und fortschrittliche Verbundwerkstoffe eignen.
Herstellung von Fluorenyl-haltigen sulfonierten Poly(Arylether-Ether-Keton-Keton)en
Diese Verbindung dient als aktiviertes, nicht sulfoniertes Difluor-Monomer bei der Herstellung von Fluorenyl-haltigen sulfonierten Poly(Arylether-Ether-Keton-Keton)en . Diese Materialien weisen eine hohe Ionenaustauschkapazität und Stabilität auf, die für ihren Einsatz in Protonenaustauschmembranbrennstoffzellen (PEMFCs) entscheidend sind.
Dendritische und hyperverzweigte Polymerforschung
This compound: ist ein Schlüsselmonomer bei der Herstellung von dendritischen und hyperverzweigten Poly(Ether-Ether-Keton)en . Diese Polymere haben eine verzweigte Struktur, die ihre Fähigkeit, intermolekulare Verwicklungen zu bilden, verringert, was zu einzigartigen Eigenschaften wie niedrigerer Viskosität und höherer Löslichkeit im Vergleich zu linearen Polymeren führt.
Entwicklung von Ionenaustauschmembranen
Die Derivate der Verbindung werden auf ihr Potenzial zur Entwicklung von Ionenaustauschmembranen untersucht . Diese Membranen sind in verschiedenen Trennungsprozessen unerlässlich, einschließlich der Wasseraufbereitung und der Energieerzeugung in Brennstoffzellen.
Gasseparationsmembranen
Forscher untersuchen die Verwendung von This compound-basierten Polymeren für Gasseparationsmembranen . Diese Membranen sind entscheidend für industrielle Prozesse, die die Trennung von Gasen erfordern, wie beispielsweise in der petrochemischen Industrie oder für die CO2-Abscheidung und -Speicherung.
Nichtlineare optische Geräte
Die einzigartigen elektronischen Eigenschaften von This compound machen es zu einem Kandidaten für den Einsatz in nichtlinearen optischen Geräten . Diese Geräte, die die Frequenz des Lichts verändern, finden Anwendung in der Lasertechnologie, optischen Kommunikation und Informationsverarbeitung.
Wirkmechanismus
Target of Action
1,3-Bis(4-fluorobenzoyl)benzene is an organic building block
Mode of Action
The compound interacts with its targets through a process of polymerization with 4,4′-isopropylidenediphenol (bisphenol-A) in the presence of N-methyl-2-pyrrolidinone (solvent) to afford high molecular weight polymers .
Biochemical Pathways
The biochemical pathways affected by 1,3-Bis(4-fluorobenzoyl)benzene involve the synthesis of sulfonated poly (aryl ether ketone)s (SPAEK) copolymers by aromatic nucleophilic polycondensation
Result of Action
The result of the action of 1,3-Bis(4-fluorobenzoyl)benzene is the formation of high molecular weight polymers . It may also be employed as an activated nonsulfonated difluoro-monomer for the synthesis of fluorenyl-containing sulfonated poly (aryl ether ether ketone ketone)s .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known to be used for the synthesis of sulfonated poly (aryl ether ketone)s (SPAEK) copolymers by aromatic nucleophilic polycondensation . This suggests that it may interact with various enzymes and proteins involved in these processes.
Molecular Mechanism
It is known to be involved in the synthesis of SPAEK copolymers , suggesting that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.
Eigenschaften
IUPAC Name |
[3-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLKPDKKIDMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350852 | |
| Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108464-88-6 | |
| Record name | 1,3-Bis(4-fluorobenzoyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,3-Bis(4-fluorobenzoyl)benzene has the molecular formula C20H12F2O2 and a molecular weight of 322.30 g/mol.
A: Researchers commonly use techniques like FTIR, 1H NMR, and 13C NMR to characterize 1,3-bis(4-fluorobenzoyl)benzene. [, , ] These methods provide information on the presence of functional groups, the arrangement of hydrogen and carbon atoms, and can confirm the successful synthesis of the compound.
A: 1,3-Bis(4-fluorobenzoyl)benzene acts as an activated aromatic difluoride, undergoing nucleophilic aromatic substitution (SNAr) reactions with bisphenol monomers. [, , ] This reactivity is key to its use in synthesizing various poly(arylene ether ketone)s and related polymers.
A: Reaction conditions like solvent, temperature, and the choice of base can significantly influence the polymerization process. [, ] For instance, using different alkali metal carbonates can lead to variations in the polymer's sequence distribution and crystallinity. []
ANone: This monomer serves as a building block for a diverse range of polymers, including:
- Poly(arylene ether ketone)s (PAEKs) [, , ]
- Poly(ether ether ketone ketone)s (PEEKKs) [, , , ]
- Poly(phthalazinone ether ketone ketone)s [, ]
- Poly(arylene ether benzimidazole)s []
- Poly(arylene thioether ketone ketone sulfone)s []
ANone: These polymers often exhibit:
A: This monomer is soluble in organic solvents like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc), facilitating its use in polymerization reactions. [, , ]
A: Introducing specific structural features, such as pendant groups or different co-monomers, allows for fine-tuning polymer properties like solubility, glass transition temperature, and mechanical strength. [, , ] For instance, incorporating bulky pendant groups can enhance solubility. []
A: These polymers are known for their high thermal stability, with some exhibiting 5% weight loss temperatures exceeding 500°C. [, ] This stability is crucial for applications involving high operating temperatures.
A: The presence of different linkages (ether, ketone, sulfone) and aromatic units influences the polymer's susceptibility to thermal and oxidative degradation. [] Research on structure-property relationships helps in designing polymers with improved stability.
ANone: As with any chemical, appropriate safety data sheets should be consulted. Generally, it's advisable to handle this compound using personal protective equipment in a well-ventilated area.
A: Research into the environmental impact of these materials is ongoing. [] Exploring sustainable synthesis routes, biodegradable polymer designs, and efficient recycling methods are important areas of focus. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
